

Aderbasib validation in multiple cancer models

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Compound Focus: Aderbasib

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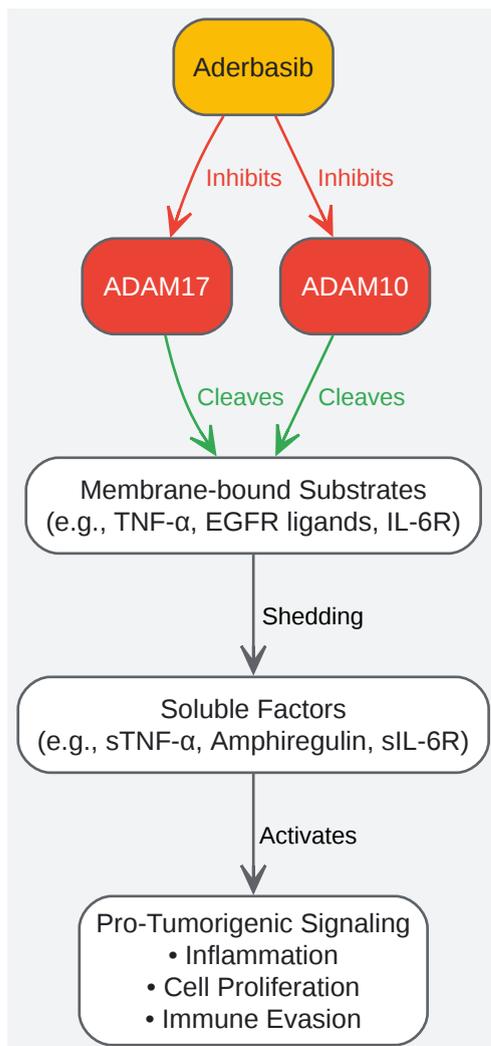
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Experimental Data Summary for Aderbasib

Cancer Model	Experimental Type	Dosage / Concentration	Key Findings	Citation
Pediatric Glioblastoma	<i>In Vivo</i> (Mouse Xenograft)	50 mg/kg, intraperitoneal injection, 5 days/week	Robustly inhibited growth of orthotopic xenografts.	[1] [2]
HER2+ Breast Cancer	Clinical Research	N/A (Development was terminated in 2011)	Showed promising clinical activity in heavily pretreated, refractory patients.	[2]
General (Enzyme Inhibition)	<i>In Vitro</i>	10-100 μ M	Inhibited interaction between ADAM17 and its substrate (sE2-Fc) in a dose-dependent manner.	[1] [2]
CSFV Pseudovirus (Model)	<i>In Vitro</i>	100 μ M - 1 mM	Showed an antiviral effect in PK15 cells.	[1] [2]

Aderbasib's Mechanism of Action and Signaling Pathway

Aderbasib is a potent, orally active inhibitor that targets the "shedase" activity of **ADAM10** and **ADAM17** [1] [2]. These enzymes are responsible for cleaving, or "shedding," over 80 membrane-bound proteins [3] [4]. The pathway below illustrates how inhibiting ADAM10/17 with **Aderbasib** affects key cancer-promoting signals.



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Key Experimental Protocols for Aderbasib Validation

For researchers looking to validate the activity of ADAM inhibitors like **Aderbasib**, here are methodologies for key assays based on the gathered literature.

In Vitro Sheddase Inhibition Assay

This protocol measures the compound's ability to directly inhibit substrate cleavage [1] [2].

- **Cell Line:** PK15 cells or other relevant cancer cell lines.
- **Compound Treatment:** Treat cells with **Aderbasib** across a concentration range (e.g., 10-100 μ M).
- **Analysis Method:** Assess the inhibition of substrate shedding. For example, measure the decreased binding of a target like sE2-Fc to ADAM17 using techniques such as ELISA or Western Blot.

In Vivo Xenograft Model for Glioma

This protocol evaluates the antitumor efficacy of **Aderbasib** in an animal model [1] [2].

- **Animal Model:** NSG mice implanted with SU-pcGBM2 pediatric glioblastoma cells (orthotopic xenografts).
- **Dosing Regimen:**
 - **Route:** Intraperitoneal injection.
 - **Dose:** 50 mg/kg.
 - **Schedule:** 5 days per week, for a duration of 2 weeks, beginning 4 weeks post-engraftment.
- **Formulation:** Prepare a solution of 2% DMSO, 2% Tween-80, 48% PEG300, and 48% water.
- **Endpoint:** Measure tumor growth inhibition via imaging (MRI) and compare tumor volume/weight to control groups.

Clinical Trial in Recurrent High-Grade Glioma

A Phase I trial (NCT04295759) provides a clinical protocol for safety and dosing [5].

- **Patients:** Children and young adults (3-21 years) with recurrent/progressive high-grade gliomas.
- **Dosing:**
 - **Route:** Oral (patients must be able to swallow tablets).
 - **Schedule:** Twice daily (BID) on days 1-28 of a 28-day cycle.
 - **Dose Escalation:** Based on body surface area (e.g., 80 mg/m²/dose and 120 mg/m²/dose).
- **Primary Objectives:** Evaluate safety, tolerability, determine maximum tolerated dose (MTD), and characterize plasma pharmacokinetics.

- **Key Assessments:** Serial MRIs, monitoring of adverse events, and pharmacokinetic sampling.

Research Context and Considerations

- **Clinical Development Status:** The clinical development of **Aderbasib** for metastatic breast cancer was terminated in 2011 [2]. However, a Phase I trial for recurrent pediatric high-grade glioma (NCT04295759) is active, indicating ongoing interest in its application for brain tumors [5].
- **Rationale for Glioma Treatment:** The strong rationale for testing **Aderbasib** in gliomas comes from the understanding that ADAM17 sheds key substrates like TNF- α and EGFR ligands, which are drivers of tumor progression and inflammation [3] [6]. Furthermore, research in cancer neuroscience highlights the role of the tumor microenvironment in glioma growth, where ADAM-mediated signaling plays a part [6] [7].

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